2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride
CAS No.: 853344-02-2
Cat. No.: VC16020966
Molecular Formula: C22H27Cl2N3
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853344-02-2 |
|---|---|
| Molecular Formula | C22H27Cl2N3 |
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | 2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C22H25N3.2ClH/c1-3-9-18(10-4-1)21-17-22(19-11-5-6-12-20(19)24-21)23-13-16-25-14-7-2-8-15-25;;/h1,3-6,9-12,17H,2,7-8,13-16H2,(H,23,24);2*1H |
| Standard InChI Key | XLBUMYIRYRCFEA-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride possesses the molecular formula C<sub>22</sub>H<sub>27</sub>Cl<sub>2</sub>N<sub>3</sub> and a molecular weight of 404.4 g/mol. The dihydrochloride salt form enhances water solubility, a critical factor for bioavailability in physiological systems. Key physicochemical parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine dihydrochloride |
| Canonical SMILES | C1CCN(CC1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl.Cl |
| XLogP3-AA (Predicted) | 4.2 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
The quinoline nucleus provides a planar aromatic system capable of π-π stacking interactions, while the piperidinylethyl side chain introduces conformational flexibility and basicity (pK<sub>a</sub> ≈ 8.5 for the piperidine nitrogen) .
Crystallographic and Spectroscopic Characterization
X-ray diffraction studies of analogous quinoline derivatives reveal that the phenyl group at C-2 adopts a near-perpendicular orientation relative to the quinoline plane, minimizing steric hindrance . Nuclear magnetic resonance (NMR) spectra exhibit characteristic signals:
-
<sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 8.45 (d, J = 5.2 Hz, 1H, H-3), 7.92–7.85 (m, 2H, H-5/H-6), 7.65–7.58 (m, 3H, H-7/H-8/H-2'), 7.52–7.45 (m, 5H, phenyl-H).
-
<sup>13</sup>C NMR (100 MHz, D<sub>2</sub>O): δ 157.8 (C-4), 149.2 (C-2), 135.4–125.3 (aromatic carbons), 54.1 (piperidine C-2).
Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 404.4 [M+H]<sup>+</sup>, consistent with the molecular formula.
Synthesis and Analytical Profiling
Synthetic Pathways
The synthesis involves a four-step sequence starting from 4-chloroquinoline (Figure 1) :
Critical reaction parameters include strict moisture control during chlorination and stoichiometric optimization to prevent N-oxide formation .
Pharmacological Activities and Mechanisms
NorA Efflux Pump Inhibition in Staphylococcus aureus
The compound demonstrates potent efflux pump inhibitory (EPI) activity against the NorA system in fluoroquinolone-resistant S. aureus (SA-1199B strain) :
| Parameter | Value |
|---|---|
| IC<sub>50</sub> (NorA) | 2.1 μM |
| Fold Reduction in Ciprofloxacin MIC | 16× |
| Synergy with Ciprofloxacin (FIC Index) | 0.25 (additive) |
Mechanistic studies using ethidium bromide accumulation assays show a 3.8-fold increase in intracellular antibiotic concentration when co-administered with 10 μM compound . The piperidinylethyl side chain likely interacts with NorA’s hydrophobic pocket, while the C-2 phenyl group stabilizes the quinoline-NorA binding interface .
Comparative Analysis with Related Quinoline Derivatives
Structural Analogues and SAR Insights
Modification of the C-2 and C-4 substituents significantly impacts biological activity (Table 1):
Key SAR trends:
-
C-2 Aryl Groups: Bulky substituents (e.g., phenyl > pyridyl) enhance NorA binding through hydrophobic interactions .
-
C-4 Amines: Cyclic amines (piperidine > morpholine) improve membrane permeability (PAMPA P<sub>e</sub> = 18 × 10<sup>−6</sup> cm/s vs 9 × 10<sup>−6</sup> cm/s) .
Toxicological and Pharmacokinetic Profile
Acute Toxicity
In CD-1 mice, the LD<sub>50</sub> values are:
-
Oral: 320 mg/kg
-
Intravenous: 85 mg/kg
Hepatotoxicity markers (ALT/AST) increase 2.1-fold at 50 mg/kg/day (7-day repeat dosing), suggesting dose-dependent hepatic effects.
ADME Properties
Pharmacokinetic parameters in Sprague-Dawley rats (10 mg/kg IV):
| Parameter | Value |
|---|---|
| C<sub>max</sub> | 1.8 μg/mL |
| t<sub>1/2</sub> | 3.7 h |
| AUC<sub>0–24</sub> | 14.2 μg·h/mL |
| V<sub>d</sub> | 6.5 L/kg |
| Cl | 0.9 L/h/kg |
Oral bioavailability reaches 42% in rats, with significant first-pass metabolism mediated by CYP3A4 (83% inhibition by ketoconazole).
Future Directions and Development Challenges
Optimization Priorities
-
Metabolic Stability: Introduction of fluorinated piperidine rings to block CYP3A4-mediated N-dealkylation.
-
CNS Penetration: LogP reduction (<3.5) through polar group incorporation for potential neuro-oncology applications.
-
Formulation Development: Liposomal encapsulation to enhance aqueous solubility (current solubility: 1.2 mg/mL in PBS).
Unresolved Mechanistic Questions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume